Product packaging for methyl 4-fluorocinnamate(Cat. No.:)

methyl 4-fluorocinnamate

Cat. No.: B8814665
M. Wt: 180.17 g/mol
InChI Key: HSNCAEKOZRUMTB-UHFFFAOYSA-N
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Description

Contextualization within Cinnamate (B1238496) Ester Chemistry

Methyl 4-fluorocinnamate belongs to the class of compounds known as cinnamate esters. These are esters of cinnamic acid and are widely found in the plant kingdom. researchgate.net Cinnamate esters are recognized for their versatility in organic synthesis and pharmaceutical chemistry. thieme-connect.com They serve as valuable starting materials or intermediates in the creation of more complex molecules. acs.orgresearchgate.net

The synthesis of cinnamate esters can be achieved through various methods, including the Fischer esterification of cinnamic acid with an alcohol in the presence of an acid catalyst. researchgate.net For instance, this compound can be prepared by refluxing 4-fluorocinnamic acid with methanol (B129727) and concentrated sulfuric acid. google.com Another synthetic route involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst, a reaction known as the Heck reaction. google.com The specific stereoisomer obtained, either the (E) or (Z) form, can significantly influence the compound's reactivity and biological interactions. thieme-connect.com

Academic Relevance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. bohrium.comalfa-chemistry.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts enhanced stability to fluorinated compounds. alfa-chemistry.com The presence of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, basicity, and binding affinity to biological targets. bohrium.com

Fluorination can block metabolically vulnerable sites within a molecule, thereby increasing its resistance to degradation in the body. bohrium.commdpi.com This is a crucial factor in drug design, as it can lead to improved pharmacokinetic profiles. mdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which in turn can affect how a drug is absorbed, distributed, and excreted. bohrium.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Overview of Research Trajectories

The unique properties of this compound have led to its investigation in several key areas of research.

Pharmaceutical Synthesis: A primary application of this compound is as an intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai For example, it is a precursor in a method for preparing optically pure precursors of paroxetine, a selective serotonin (B10506) reuptake inhibitor. google.com Research has also explored the synthesis of α-fluorocinnamate derivatives as potential inhibitors of cathepsin S, an enzyme implicated in pancreatic cancer. nih.gov

Agrochemical Research: Recent studies have highlighted the potential of this compound as a nitrification inhibitor. researchgate.netmdpi.comrepec.org Nitrification is a microbial process that can lead to the loss of nitrogen from agricultural soils. researchgate.net By inhibiting this process, compounds like this compound could help to improve the efficiency of nitrogen fertilizers. mdpi.comrepec.org In a study comparing various cinnamic acid derivatives, this compound exhibited the highest nitrification inhibition. mdpi.com

Antifungal Activity: The antifungal properties of cinnamate esters and their derivatives are also an active area of investigation for plant protection. nih.gov While research has focused on various derivatives, the core cinnamate structure is a key component of these studies.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C10H9FO2
Molecular Weight 180.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 45-49 °C
CAS Number 96426-60-7

This data is compiled from multiple sources. ontosight.aisigmaaldrich.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B8814665 methyl 4-fluorocinnamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

InChI Key

HSNCAEKOZRUMTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies and Optimization for Methyl 4 Fluorocinnamate

Established Synthetic Routes to Methyl 4-Fluorocinnamate

Esterification Reactions of 4-Fluorocinnamic Acid

A straightforward and common method for synthesizing this compound is the direct esterification of 4-fluorocinnamic acid with methanol (B129727). ontosight.ai This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

A specific example involves refluxing a mixture of 4-fluorocinnamic acid, methanol, and concentrated sulfuric acid for 18 hours. google.com After cooling and partial removal of methanol under vacuum, the product is precipitated by pouring the solution into water. google.com This method provides a direct route to the desired ester.

Table 1: Representative Data for Esterification of 4-Fluorocinnamic Acid

Reactant 1Reactant 2CatalystReaction Time (hours)YieldReference
4-Fluorocinnamic Acid (0.30 moles)Methanol (500 mL)Concentrated Sulfuric Acid (5.0 g)1840 grams google.com

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for forming the carbon-carbon bond in cinnamates. organic-chemistry.org This reaction can be adapted to synthesize this compound, typically by coupling an aryl halide (like 1-bromo-4-fluorobenzene) with methyl acrylate (B77674). google.comgoogle.com

The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297), and often requires a base and a phosphine (B1218219) ligand. organic-chemistry.orggoogle.com One variation of this method involves the reaction of an aryl diazonium salt with methyl acrylate, catalyzed by palladium acetate at room temperature. google.com Another approach utilizes aryl silicon reagents in a palladium-catalyzed reaction with acrylates. google.com

A process for preparing butyl 4-fluorocinnamate, which can be conceptually applied to the methyl ester, involves a Heck reaction between 1-bromo-4-fluorobenzene (B142099) and butyl acrylate using a palladium catalyst and a phase-transfer catalyst. google.com

Horner-Wadsworth-Emmons Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer, which is the typical configuration of this compound. wikipedia.orgrsc.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

To synthesize this compound via the HWE reaction, 4-fluorobenzaldehyde (B137897) is reacted with a phosphonate reagent such as trimethyl phosphonoacetate in the presence of a base. wpmucdn.com The base deprotonates the phosphonate to form a nucleophilic carbanion, which then attacks the aldehyde. wikipedia.org The resulting intermediate eliminates a phosphate (B84403) byproduct to form the alkene. wikipedia.org This method is known for its high yield and stereoselectivity. rsc.orgchemeducator.org

Advanced Synthetic Strategies for this compound Derivatives

Diversification of Alkyl Ester Moieties

The alkyl ester group of 4-fluorocinnamate can be readily diversified to produce a range of derivatives. This is typically achieved by using different alcohols during the initial esterification of 4-fluorocinnamic acid or through transesterification of this compound. For example, using butanol instead of methanol in the esterification process would yield butyl 4-fluorocinnamate. google.com Similarly, reacting this compound with other alcohols in the presence of a suitable catalyst can lead to the corresponding esters. mdpi.com

The synthesis of various cinnamate (B1238496) esters, including those with different alkyl chains, has been explored for applications such as insect control agents. scilit.com This highlights the importance of varying the ester moiety to modulate the compound's biological activity.

Modifications of the Aromatic Ring

Modifications to the 4-fluoro-substituted aromatic ring of this compound can lead to a wide array of derivatives with potentially altered properties. These modifications can be introduced either by starting with a differently substituted benzaldehyde (B42025) or cinnamic acid or by performing reactions on the aromatic ring of a pre-formed cinnamate.

For instance, using differently substituted benzaldehydes in a Horner-Wadsworth-Emmons reaction allows for the synthesis of cinnamates with various substitution patterns on the aromatic ring. goettingen-research-online.de The synthesis of α-fluorocinnamate derivatives has also been reported, introducing a fluorine atom at the α-position of the double bond, which can influence biological activity. nih.govresearchgate.netnih.gov Additionally, the introduction of other substituents, such as hydroxyl or methoxy (B1213986) groups, on the benzene (B151609) ring can be achieved to study structure-activity relationships. mdpi.comresearchgate.net

Stereoselective Synthesis of Isomers

The spatial arrangement of atoms in this compound, specifically the geometry around the carbon-carbon double bond, gives rise to (E) and (Z) isomers. The synthesis of these isomers with high selectivity is a significant area of research. Various methods have been developed to control the stereochemical outcome of the reaction, yielding predominantly one isomer over the other.

One prominent method for achieving stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. By modifying the reaction conditions and the structure of the phosphonate reagent, the synthesis can be directed towards either the (E) or (Z) isomer. For instance, the use of bis(2,2,2-trifluoroethyl) phosphonoacetic acid in HWE reactions with aldehydes has been shown to be (E)-selective. researchgate.net The synthesis of cinnamic acids, which can then be esterified to methyl cinnamate derivatives, has been achieved through the HWE reaction of aromatic aldehydes and triethylphosphonoacetate. mdpi.com

Another powerful tool for stereoselective synthesis is the Mizoroki-Heck coupling reaction . This palladium-catalyzed reaction couples an aryl halide with an alkene. The stereoselectivity of the Heck reaction can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. nih.govamazonaws.com For example, the use of specific palladium catalysts and ligands can favor the formation of the (E)-isomer of this compound. nih.gov Research has shown that photocatalyst-mediated E-to-Z photoisomerization can be combined with Grubbs second-generation catalysts to convert styrenes and methyl acrylate into (Z)-cinnamic acid esters with excellent yields. beilstein-journals.org

Palladium-catalyzed cross-coupling of a zinc reagent with aryl halides, in the presence of a Cu(I) co-catalyst, has been shown to produce β-fluoro-α,β-unsaturated esters with E/Z ratios ranging from 3:2 to 1:0. researchgate.net Furthermore, palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids proceeds with a palladium(II) active species, offering broad functional-group tolerance. researchgate.net

The Julia-Kocienski olefination is another method that provides stereoselectivity. A modular approach using fluorinated second-generation Julia-Kocienski reagents allows for either E- or Z-selective synthesis of 4-fluorovinyl derivatives. rsc.org Condensation reactions with LHMDS as the base can lead to Z-selective formation of fluoroalkenes. rsc.org

Below is a table summarizing various stereoselective methods for synthesizing cinnamate derivatives, which are applicable to this compound.

Reaction Reagents Selectivity Reference
Horner-Wadsworth-EmmonsAromatic aldehydes, triethylphosphonoacetate, K2CO3, waterNot specified mdpi.com
Horner-Wadsworth-EmmonsAldehydes, bis(2,2,2-trifluoroethyl) phosphonoacetic acid(E)-selective researchgate.net
Mizoroki-Heck CouplingAryl halides, methyl acrylate, Pd-supported nanocompositesNot specified nih.gov
Photocatalytic IsomerizationStyrenes, methyl acrylate, Grubbs catalyst, photocatalyst(Z)-selective beilstein-journals.org
Palladium-Catalyzed Cross-CouplingZinc reagent, aryl halides, Pd(0)-Cu(I) cocatalystE/Z ratio from 3:2 to 1:0 researchgate.net
Julia-Kocienski OlefinationFluorinated second-generation Julia-Kocienski reagents, LHMDS(Z)-selective rsc.org

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthesis of this compound involves not only maximizing the yield and purity but also incorporating principles of green chemistry to ensure the process is environmentally benign and sustainable.

Process Optimization often focuses on reaction conditions such as temperature, solvent, catalyst loading, and reaction time. For instance, the Fischer esterification of cinnamic acid to methyl cinnamate has been optimized using microwave irradiation, which significantly reduces the reaction time and the amount of catalyst and solvent required. nsf.gov Traditional Fischer esterification often involves refluxing in methanol with excess concentrated sulfuric acid for over 12 hours, whereas microwave-assisted synthesis can achieve high yields in just a few minutes. nsf.gov

Green Chemistry Considerations aim to reduce or eliminate the use and generation of hazardous substances. imist.ma Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic reagents over stoichiometric ones.

Solvents: Traditional organic solvents like benzene, chloroform (B151607), and DMF are being replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). imist.mawhiterose.ac.uk The use of water as a solvent in the Horner-Wadsworth-Emmons synthesis of methyl cinnamate esters represents a significant green advancement. nsf.gov

Catalysts: The development of highly efficient and recyclable catalysts is a cornerstone of green synthesis. beilstein-journals.org For the Mizoroki-Heck reaction, the use of palladium nanoparticles supported on materials like graphene oxide or magnetic chitosan (B1678972) allows for easy separation and reuse of the catalyst, minimizing waste and cost. nih.govbeilstein-journals.org Borane-catalyzed Fischer esterification of cinnamic acids with methanol also presents a green alternative. nih.gov

Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of starting materials into the final product, thus minimizing waste. The Mizoroki-Heck reaction, for example, is considered to have 100% atom efficiency in certain applications. imist.ma

Energy Efficiency: Employing methods like microwave-assisted synthesis can drastically reduce energy consumption compared to conventional heating methods. nsf.gov

A process for preparing cinnamic acid esters, including fluorinated derivatives, has been developed using a palladium-catalyzed Heck reaction under Jeffery conditions. google.com This process utilizes a phase-transfer catalyst and an organic base, and it is noted for not requiring stabilizing ligands like toxic and hazardous phosphines. google.com This method reports high yields of over 94%. google.comgoogle.com

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry Principle Approach Example Reference
Safer SolventsUse of water or bio-based solventsAqueous Horner-Wadsworth-Emmons synthesis nsf.gov
CatalysisUse of recyclable catalystsPd nanoparticles on magnetic supports for Heck reaction nih.govbeilstein-journals.org
Energy EfficiencyMicrowave-assisted synthesisFischer esterification completed in minutes instead of hours nsf.gov
Atom EconomyReactions with high atom efficiencyMizoroki-Heck reaction imist.ma
Waste ReductionAvoiding hazardous reagentsPhosphine-free Heck reaction conditions google.com

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For methyl 4-fluorocinnamate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen atoms in the molecule. The analysis, typically performed in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) and coupling constants (J) that confirm the trans configuration of the double bond and the substitution pattern of the aromatic ring. rsc.orgamazonaws.com

Key features in the ¹H NMR spectrum include two doublets for the vinylic protons, with a large coupling constant (typically around 16.0 Hz) indicative of a trans relationship. rsc.orgamazonaws.com The aromatic protons appear as multiplets, and a singlet is observed for the methyl ester protons. rsc.orgamazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.66 d 16.0 Vinylic proton
7.52-7.47 m - Aromatic protons
7.09 t 8.6 Aromatic protons
6.37 d 16.0 Vinylic proton
3.81 s - Methyl ester protons

Note: Data obtained in CDCl₃ at 400 MHz or 600 MHz. Chemical shifts and coupling constants are approximate and may vary slightly based on experimental conditions. rsc.orgamazonaws.comsemanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon of the ester, the vinylic carbons, and the aromatic carbons. The carbon attached to the fluorine atom exhibits a large coupling constant (¹JC-F), which is a characteristic feature. rsc.orgnih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
167.2 Carbonyl carbon (C=O)
163.7 (d, J = 250.6 Hz) C-F of aromatic ring
143.4 Vinylic carbon
130.9 (d, J = 3.5 Hz) Aromatic carbon
129.8 (d, J = 8.3 Hz) Aromatic carbons
118.4 Vinylic carbon
116.0 (d, J = 21.9 Hz) Aromatic carbons
51.8 Methyl ester carbon (OCH₃)

Note: Data obtained in CDCl₃ at 101 MHz or 125 MHz. Chemical shifts and coupling constants are approximate and may vary slightly based on experimental conditions. rsc.orgnih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. nih.govpsu.edu For this compound, the ¹⁹F NMR spectrum typically shows a single signal, confirming the presence of a single fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.orgamazonaws.comrsc.org In some studies, the ¹⁹F NMR chemical shift for a similar compound, n-butyl 4-fluorocinnamate, was reported to be around -109.8 ppm. rsc.org Another source reports a chemical shift of –109.6 ppm for this compound in CDCl₃. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.orgmiamioh.edu

Electron Ionization Mass Spectral Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (180.18 g/mol ), along with several fragment ions. sigmaaldrich.comnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cinnamate (B1238496) esters involve the loss of the alkoxy group from the ester, as well as cleavages within the propenoate chain and the aromatic ring. metabolomics.senih.gov The presence of a fluorine atom can influence the fragmentation, although the strong C-F bond often means that fluorine loss is not a primary fragmentation pathway. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. nih.gov This technique allows for the highly accurate determination of the molecular formula of the compound. For instance, in the analysis of a related compound, t-amyl 4-fluorocinnamate, the calculated mass for the sodium adduct [C₁₄H₁₇FNaO₂]⁺ was 259.1105, with the found value being 259.1113, confirming the elemental composition. nih.gov

Advanced Chromatographic Separation and Detection

In the research and development of novel compounds, the ability to separate, identify, and quantify the target molecule is paramount. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these tasks. They provide the necessary resolution and sensitivity to develop robust analytical methods and to assess the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of non-volatile or thermally labile compounds. biomedpharmajournal.org For derivatives of cinnamic acid, reversed-phase HPLC (RP-HPLC) is a frequently employed mode. tandfonline.commdpi.com Method development for this compound focuses on optimizing separation parameters to achieve a sharp, symmetrical peak with a stable retention time, ensuring accuracy and reproducibility.

The process involves the careful selection of a stationary phase, typically a C18 column, which provides a non-polar environment for the separation of moderately polar to non-polar analytes. mdpi.comepa.gov The mobile phase, a critical component in RP-HPLC, usually consists of a mixture of an aqueous solvent (often with a pH-modifying acid like orthophosphoric acid) and an organic modifier such as methanol (B129727) or acetonitrile. mdpi.com

A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of all components in a sample mixture, from polar impurities to the less polar analyte of interest. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a variable wavelength UV detector, as the cinnamate core possesses a strong chromophore that absorbs UV light, typically in the range of 280-325 nm. d-nb.info The development of a successful HPLC method allows for the reliable quantification and purity determination of this compound in various samples. tandfonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Instrument HPLC System with Quaternary Pump and DAD Standard for method development and analysis. mdpi.com
Column Poroshell 120 EC-C18 (e.g., 4.6 x 100 mm, 2.7 µm) C18 is a common reversed-phase for cinnamic acid derivatives. mdpi.com
Mobile Phase A 0.1% Orthophosphoric Acid in Water Provides an acidic mobile phase to ensure consistent ionization state. mdpi.com
Mobile Phase B Methanol or Acetonitrile Common organic modifiers for reversed-phase chromatography. mdpi.com
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column. mdpi.com
Gradient Elution 40% B to 90% B over 15 minutes Ensures separation of potential impurities with different polarities.
Injection Volume 10 µL Standard injection volume. mdpi.com
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Detection | UV/Vis at 295 nm | Cinnamate derivatives exhibit strong UV absorbance for sensitive detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. etamu.edu It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. amolf.nl For purity assessment of this compound, GC-MS serves to separate the main component from any volatile impurities, such as residual solvents or by-products from synthesis, and to confirm its identity through its mass spectrum. researchgate.netresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. etamu.edujapsonline.com The column's stationary phase separates compounds based on their boiling points and interactions with the phase. As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized, commonly by electron impact (EI), causing them to fragment into a pattern of charged ions that is unique to the molecule's structure. core.ac.uk

The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a molecular fingerprint. For this compound, the molecular ion peak [M]+ would be expected, along with characteristic fragment ions resulting from the loss of groups like the methoxy (B1213986) group (-OCH3) or the carboxyl group (-COOCH3). researchgate.netcore.ac.uk By comparing the retention time and mass spectrum to a reference standard, the identity and purity of the compound can be unequivocally confirmed.

Table 2: Typical GC-MS Parameters for Purity Analysis

Parameter Condition Purpose
Instrument Gas Chromatograph coupled to a Mass Spectrometer Provides separation and mass-based detection. researchgate.net
Column Fused-silica capillary (e.g., 30m x 0.25mm ID, 0.25µm film) High-resolution separation of volatile components. japsonline.com
Carrier Gas Helium Inert gas to move the sample through the column. japsonline.com
Inlet Temperature 250 °C Ensures complete vaporization of the analyte. japsonline.com
Oven Program 80°C (1 min), then ramp to 280°C at 10°C/min Separates compounds based on boiling point differences. chromatographyonline.com
Ionization Mode Electron Impact (EI), 70 eV Standard, energetic ionization that produces reproducible fragmentation. core.ac.uk
MS Scan Range 40-400 m/z Covers the expected mass range for the parent ion and key fragments.

| MS Source Temp. | 230 °C | Maintains ions in the gas phase without degradation. |

Table 3: Predicted Key Mass Fragments for this compound

m/z Value Identity Interpretation
180 [M]+ Molecular Ion
149 [M - OCH3]+ Loss of the methoxy radical from the ester.
121 [M - COOCH3]+ Loss of the carbomethoxy group.
109 [C7H6F]+ Fluorostyrene cation fragment.

Chemical Reactivity, Reaction Mechanisms, and Transformative Utility

Fundamental Chemical Reactions of Methyl 4-Fluorocinnamate

This compound readily undergoes a range of fundamental chemical reactions characteristic of α,β-unsaturated esters. The presence of the electron-withdrawing fluorine atom at the para-position of the phenyl ring influences the reactivity of the entire molecule. cymitquimica.com

One of the most common transformations is catalytic hydrogenation . In the presence of a palladium on carbon (Pd-C) catalyst and hydrogen gas, the double bond of this compound is reduced to yield methyl 3-(4-fluorophenyl)propanoate. googleapis.comquizlet.com This reaction is a standard method for saturating the alkene functionality without affecting the aromatic ring or the ester group.

Cycloaddition reactions are another important class of reactions for this compound. For instance, it can participate as a dipolarophile in [3+2] cycloaddition reactions. One notable example is the reaction with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of a catalytic amount of trifluoroacetic acid (TFA) to synthesize 3,4-disubstituted pyrrolidines. nih.gov

Furthermore, this compound can be a substrate in Heck-Matsuda reactions , a type of palladium-catalyzed cross-coupling reaction. researchgate.net These reactions typically involve the arylation of the double bond.

The ester group can also be a site of reactivity. For example, amidation can be achieved, though this often involves the initial conversion of the ester to the corresponding carboxylic acid or acid chloride. beilstein-journals.orgbeilstein-journals.org

Mechanistic Studies of Ester Cleavage and Formation

The formation of this compound is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of 4-fluorocinnamic acid with methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid. google.comgoogle.com The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of methanol, and subsequent elimination of water.

The cleavage of the methyl ester group, or hydrolysis , can be accomplished under both acidic and basic conditions to yield 4-fluorocinnamic acid. Basic hydrolysis, using a base such as sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate and methanol. google.comgoogle.com

Interestingly, enzymatic or biocatalytic hydrolysis has also been explored. google.comgoogle.com Certain enzymes can stereoselectively hydrolyze one enantiomer of a racemic mixture of a derivative of this compound, which is a key step in the synthesis of optically pure compounds like the precursors to paroxetine. google.comgoogle.com The mechanism in these biocatalytic reactions is highly specific to the enzyme's active site.

Geometric Isomerization (cis-trans) Studies and Kinetics

This compound predominantly exists as the more stable trans (or E) isomer due to reduced steric hindrance. cymitquimica.com However, like other substituted alkenes, it can undergo cis-trans (or E/Z) isomerization. This process involves the rotation around the carbon-carbon double bond, which typically requires a significant energy input to break the π-bond.

While specific kinetic studies on the cis-trans isomerization of this compound are not extensively detailed in the provided search results, the general principles of such isomerizations are well-understood. nih.govrsc.org The process can be induced photochemically or thermally. In solution, the rate of isomerization can be influenced by the solvent and the presence of catalysts. For similar systems, it has been shown that the trans isomer is highly favored, and any conversion to the cis isomer is often rapidly followed by a return to the more stable trans conformation. nih.gov The presence of the fluorine atom can influence the electronic distribution in the molecule, which may have a subtle effect on the energy barrier for isomerization compared to unsubstituted methyl cinnamate (B1238496). The study of proline cis/trans amide isomers has shown that fluorine substitution can shift the equilibrium between conformers. rsc.org

This compound as a Building Block in Complex Organic Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A significant application is in the synthesis of paroxetine , an antidepressant. google.comgoogle.com In this multi-step synthesis, this compound is reacted with a malonamide (B141969) derivative in a Michael addition reaction. google.comgoogle.comgoogle.com This is a crucial carbon-carbon bond-forming step that sets up the core structure of the target molecule. The reaction is typically carried out in the presence of a base like potassium tert-butoxide. google.com

This compound is also utilized in the synthesis of various heterocyclic compounds. For example, it has been used to create pyrazoline-fused spiro-isoxazolines . rsc.orgrsc.orgnsf.gov These complex spirocyclic structures are of interest due to their potential biological activities. The synthesis often involves cycloaddition reactions where the double bond of the this compound acts as the reactive site.

The tables below summarize key reactions and synthetic applications of this compound.

Table 1: Fundamental Reactions of this compound

Reaction Type Reagents and Conditions Product
Catalytic Hydrogenation H₂, Pd-C Methyl 3-(4-fluorophenyl)propanoate
[3+2] Cycloaddition N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA (cat.) 3,4-disubstituted pyrrolidine (B122466) derivative
Esterification 4-Fluorocinnamic acid, Methanol, H₂SO₄ (cat.) This compound

Table 2: Application of this compound in Synthesis

Target Molecule/Class Key Reaction Step Synthetic Utility
Paroxetine Precursor Michael addition with a malonamide derivative Forms a key C-C bond in the synthesis of the antidepressant.
Pyrrolidines [3+2] Cycloaddition Serves as a dipolarophile to construct the pyrrolidine ring.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Nitrification Inhibition Studies

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, can lead to significant nitrogen loss from agricultural soils through leaching and greenhouse gas emissions. mdpi.com Nitrification inhibitors are therefore valuable tools for improving nitrogen use efficiency and mitigating environmental impacts. mdpi.com

Efficacy Against Ammonia-Oxidizing Bacteria (AOB)

Studies have demonstrated that methyl 4-fluorocinnamate is a potent inhibitor of ammonia-oxidizing bacteria (AOB), which are primary contributors to nitrification in many soil environments. mdpi.comresearchgate.net In liquid culture experiments with the AOB species Nitrosomonas europaea, this compound exhibited significant inhibitory effects. mdpi.comresearchgate.net

Research has quantified this inhibitory potential, with one study reporting a half-maximal effective concentration (EC50) of 8 µM for this compound against N. europaea. mdpi.comresearchgate.net This indicates a high level of efficacy, surpassing that of other tested cinnamic acid derivatives such as methyl cinnamate (B1238496) (EC50 = 25 µM) and methyl 4-hydroxycinnamate (EC50 = 20 µM). mdpi.comresearchgate.net

**Table 1: Nitrification Inhibition Efficacy of Cinnamic Acid Derivatives against *Nitrosomonas europaea***

Compound EC50 (µM)
This compound 8 mdpi.comresearchgate.net
Methyl 4-hydroxycinnamate 20 mdpi.comresearchgate.net
Methyl cinnamate 25 mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Analyses for Nitrification Inhibition

Structure-activity relationship (SAR) analyses have provided insights into the chemical features of cinnamic acid derivatives that are crucial for their nitrification inhibitory activity. mdpi.comresearchgate.net These studies have revealed that the ester group and the double bond in the side chain of the cinnamate structure are essential for maintaining high inhibition efficacy. mdpi.comresearchgate.net

Furthermore, the nature and position of substituents on the benzene (B151609) ring play a significant role. mdpi.comresearchgate.net For substituted methyl cinnamates, the presence of a substituent group is not strictly necessary for high activity, as evidenced by the efficacy of methyl cinnamate. mdpi.comresearchgate.net However, the introduction of a fluorine atom or a hydroxyl group at the C-4 position of the benzene ring was found to be optimal for enhancing nitrification inhibition. mdpi.comresearchgate.net this compound, in particular, was identified as having the highest nitrification inhibition among the tested cinnamic acid derivatives. mdpi.comresearchgate.net

Molecular Interactions and Effects on Microbial Gene Expression (e.g., amoA)

The inhibitory action of this compound on nitrification is linked to its effect on the genetic machinery of ammonia-oxidizing bacteria. Specifically, it has been shown to reduce the copy numbers of the bacterial ammonia monooxygenase gene (amoA). mdpi.comresearchgate.netresearchgate.net The amoA gene encodes a key enzyme responsible for the first and rate-limiting step of ammonia oxidation. researchgate.net

Antifungal Activity Research

In addition to its role in nitrification inhibition, this compound and related compounds have been investigated for their ability to control plant diseases caused by pathogenic fungi.

In Vitro Efficacy Against Plant Pathogenic Fungi

While specific data for this compound is part of a broader study on cinnamic acid esters, the class of compounds has shown promise in in vitro assays against several plant pathogenic fungi. plos.orgnih.gov The mycelium growth rate method is a common technique used to screen for antifungal activity. plos.orgnih.gov Studies have evaluated a series of cinnamic acid esters against fungi such as Fusarium solani, Pyricularia grisea, Valsa mali, and Botryosphaeria dothidea. plos.orgnih.govresearchgate.net The results indicated that many of these compounds exhibited some level of inhibitory activity against the tested fungi at a concentration of 0.5 mM. plos.orgnih.govresearchgate.net

For instance, certain cinnamic acid ester derivatives showed significant efficacy, with some compounds demonstrating higher average EC50 values (a measure of potency) than the commercial fungicide kresoxim-methyl. plos.orgresearchgate.net

Structure-Activity Relationship (SAR) Governing Antifungal Potency

The antifungal potency of cinnamic acid esters is significantly influenced by their chemical structure, as revealed by SAR studies. plos.orgnih.govresearchgate.net Both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety have a considerable impact on the antifungal activity. plos.orgnih.govresearchgate.net

Enzyme Inhibition and Cellular Pathway Modulation

The core structure of this compound, a cinnamic acid derivative, allows it and its related analogs to interact with several enzymes, leading to the modulation of key cellular pathways. These interactions are highly dependent on specific functional groups on the cinnamate scaffold.

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition by Related Analogs

The mitochondrial pyruvate carrier (MPC) is a crucial protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. vetmeduni.ac.atnih.gov This transport is a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. vetmeduni.ac.at Inhibition of the MPC is a therapeutic strategy for metabolic diseases like diabetes and certain cancers. vetmeduni.ac.atnih.govbiorxiv.org

A class of well-characterized MPC inhibitors is the α-cyano-cinnamates. biorxiv.org Compounds like UK-5099 (α-cyano-β-(2-phenylindol-3-yl)acrylate) are potent inhibitors, with research indicating that the α-cyanopropenoate group and a hydrophobic aromatic side chain are critical structural features for high-affinity binding and inhibition. biorxiv.orgportlandpress.com The high affinity of α-cyano-cinnamates has been attributed to an activated double bond and the ability of the carboxyl and nitrile groups to act as hydrogen bond acceptors. biorxiv.org

Table 1: Inhibitory Potency of Cinnamate Analogs on Mitochondrial Pyruvate Carrier (MPC)

Compound NameKey Structural FeaturePotency/Activity
UK-5099α-cyano group, indole (B1671886) ringHigh potency inhibitor (IC50 ≈ 50 nM) portlandpress.com
α-Cyano-cinnamateα-cyano groupPotent inhibitor (50% inhibition at 200 nM) portlandpress.com
α-Fluorocinnamateα-fluoro groupVery low potency (1,000x less potent than α-cyano-cinnamate) biorxiv.org

Exploration of Cathepsin S Inhibition by Derivatives

Cathepsins are a family of proteases that play significant roles in various physiological processes, and their dysregulation is implicated in diseases like cancer. nih.gov Cathepsin S (CatS), a cysteine protease, has been identified as a target in pancreatic cancer, where its inhibition may reduce tumor progression and invasion. nih.gov

Recent research has focused on designing and synthesizing derivatives of α-fluorocinnamate as novel covalent inhibitors of CatS. nih.gov Building on previous work with cinnamate esters, scientists have utilized an isosteric replacement of hydrogen with fluorine at the alpha position of the cinnamate structure. This modification has yielded potent covalent inhibitors of CatS. nih.gov For instance, certain α-fluorocinnamate derivatives have demonstrated significant inhibitory activity against CatS, with IC50 values in the low micromolar range (1.8–2.6 µM). nih.gov One such derivative, compound 2F, also exhibited antiproliferative activity against pancreatic cancer cell lines. nih.gov

The mechanism of these inhibitors involves the cinnamate framework acting as a Michael acceptor for covalent modification of the enzyme. researchgate.net Further studies on indole-based ethyl cinnamate derivatives have shown that these compounds can act as multitarget inhibitors, affecting CatS, Cathepsin L (CatL), and the SARS-CoV-2 main protease (Mpro). unimi.itresearchgate.net The indole moiety, in this case, plays a crucial role in establishing interactions within the active sites of these enzymes. unimi.it

Table 2: Inhibitory Activity of Cinnamate Derivatives on Cathepsins

Compound ClassTarget Enzyme(s)Reported ActivityReference
α-Fluorocinnamate derivativesCathepsin S (CatS)Potent covalent inhibitors (IC50 = 1.8-2.6 µM) nih.gov
Indole-based ethyl cinnamatesCatS, Cathepsin L (CatL)Potent dual inhibition (up to 99% CatS inhibition at 20 µM) unimi.it

Mechanistic Exploration of Other Observed Bioactivities

Beyond the modulation of human enzymes, this compound and its close analogs have been investigated for other biological activities, including effects on microbial processes and plant enzymes.

One of the most notable activities identified for this compound is its role as a nitrification inhibitor. mdpi.comresearchgate.net Nitrification is a microbial process that converts ammonia to nitrate, often leading to nitrogen loss from agricultural soils and environmental pollution. researchgate.net this compound has been shown to be the most effective among a series of tested cinnamic acid derivatives in inhibiting the growth of the ammonia-oxidizing bacterium Nitrosomonas europaea. mdpi.comresearchgate.net The proposed mechanism involves the inactivation of ammonia monooxygenase (AMO), the key enzyme in the first step of nitrification. mdpi.com

Table 3: Nitrification Inhibition by Methyl Cinnamate Derivatives against N. europaea

Compound NameEC50 ValueReference
This compound8 µM mdpi.com
Methyl 4-hydroxycinnamate20 µM mdpi.comresearchgate.net
Methyl cinnamate25 µM mdpi.comresearchgate.net

In addition to this, cinnamic acid esters, including those with a fluorine substitution, have been evaluated for their potential as antifungal agents for plant protection. nih.govplos.org While a broad range of these esters show some level of inhibitory activity against various plant pathogenic fungi, the specific efficacy is highly dependent on the substitution pattern on the phenyl ring and the nature of the ester's alcohol group. plos.org

Furthermore, in studies involving plant enzymes, trans-4-fluorocinnamate (the carboxylic acid form) was identified as a strong competitive inhibitor of CYP73A1. nih.gov This enzyme, a cinnamate 4-hydroxylase, is essential for the biosynthesis of lignin (B12514952) and most phenolic compounds in higher plants. nih.gov The study showed that 4-fluorocinnamate binds to the enzyme's active site, preventing the metabolism of the natural substrate, cinnamic acid. nih.gov

Computational Chemistry and Theoretical Modeling Applications

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. unirioja.es This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, estimating the binding affinity, and elucidating the molecular interactions that stabilize the ligand-receptor complex. genominfo.orgnih.gov

While specific molecular docking studies focusing exclusively on methyl 4-fluorocinnamate are not extensively detailed in the available literature, the broader class of cinnamic acid derivatives has been the subject of numerous docking simulations against various therapeutic targets. genominfo.orgmdpi.com For instance, derivatives of cinnamic acid have been computationally evaluated as potential inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9), which is implicated in several diseases. koreascience.krnih.govgenominfo.org In such studies, docking programs like AutoDock are used to calculate the binding energy (ΔGbinding) and predict the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. koreascience.krgenominfo.org

Similarly, α-fluorocinnamate derivatives have been explored as potential inhibitors for targets like cathepsin S, a protease involved in pancreatic cancer. nih.gov The application of molecular docking to this compound would follow the same principles. The compound's 3D structure would be docked into the active site of a potential target, such as ammonia (B1221849) monooxygenase, given its known activity as a nitrification inhibitor. The simulation would predict the binding pose and affinity, offering a hypothesis for its mechanism of action and guiding the synthesis of more potent analogs.

Table 1: Representative Binding Affinity Data from Docking Studies of Cinnamic Acid Derivatives

Compound Target Protein Docking Score (kcal/mol) Reference
Cynarin MMP-9 < -10 nih.govgenominfo.org
Chlorogenic Acid MMP-9 < -10 nih.govgenominfo.org
Rosmarinic Acid MMP-9 < -10 nih.govgenominfo.org
Methotrexate (reference) LmDHFR-TS -114.15 kJ/mol mdpi.com

This table showcases binding affinities for various cinnamic acid derivatives against different protein targets to illustrate the application of molecular docking. The specific docking score for this compound is not available in the cited literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Studies on related halogen-substituted phenylpropenoates have utilized DFT with functional sets like B3LYP to optimize molecular geometries and calculate atomic charges using methods like Natural Atomic Population Analysis (NPA). nih.govvt.edu These calculations provide insights into the distribution of electrons within the molecule, highlighting electrophilic and nucleophilic sites and explaining fragmentation patterns observed in mass spectrometry. vt.eduresearchgate.net For example, the calculated charge on a halogen atom can correlate with the ease of its displacement in a chemical reaction or fragmentation process. nih.gov

Applying DFT to this compound would allow for the calculation of key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of chemical reactivity and stability. Furthermore, DFT can generate an electrostatic potential map, visualizing the electron-rich and electron-poor regions of the molecule, which is critical for understanding its interaction with other molecules, including biological receptors. harvard.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unirioja.es By quantifying how variations in physicochemical properties or structural features (descriptors) affect a compound's activity, QSAR models can predict the activity of new, unsynthesized molecules and guide the rational design of more potent compounds. researchgate.net

A full QSAR model for this compound has not been detailed, but a closely related Structure-Activity Relationship (SAR) study on cinnamic acid derivatives as nitrification inhibitors provides foundational data. genominfo.org Nitrification, the oxidation of ammonia to nitrate, is a key process in the nitrogen cycle, and its inhibition can improve nitrogen fertilizer efficiency in agriculture. genominfo.org In a study evaluating various cinnamic acid derivatives against the ammonia-oxidizing bacterium Nitrosomonas europaea, this compound was identified as the most potent inhibitor. genominfo.orgkoreascience.kr

The SAR study revealed several key findings:

Fluorine Substitution : The presence of a fluoride (B91410) group at the C-4 position of the benzene (B151609) ring was identified as a favorable substituent for high inhibitory efficacy. genominfo.orgkoreascience.kr

Ester Group : The methyl ester in the side chain was found to be essential for maintaining high inhibition. genominfo.orgkoreascience.kr

Double Bond : The double bond in the propenoate side chain is also crucial for the compound's inhibitory activity. genominfo.orgkoreascience.kr

This compound exhibited a half-maximal effective concentration (EC50) of 8 µM, which was significantly lower than that of methyl cinnamate (B1238496) (25 µM) and methyl 4-hydroxycinnamate (20 µM), highlighting the positive contribution of the fluorine atom to its biological activity. genominfo.orgkoreascience.kr This information is critical for building a QSAR model, where descriptors representing the electronic effect of the fluorine atom (e.g., Hammett constants) and steric properties could be used to quantify its contribution to the observed inhibitory potency.

Table 2: Nitrification Inhibition by Methyl Cinnamate Derivatives

Compound EC50 (µM) Reference
This compound 8 genominfo.orgkoreascience.kr
Methyl 4-hydroxycinnamate 20 genominfo.orgkoreascience.kr

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the relationship between structure and spectral properties.

While specific computational predictions for the spectra of this compound are not available, studies on closely related compounds demonstrate the utility of these methods. For example, computational methods like the Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) have been used to calculate the absorption spectra of nitro methyl cinnamates. For fluorocinnamate derivatives, experimental NMR data is well-documented and serves as a benchmark for validating computational predictions. Fluorine-19 NMR, in particular, is a sensitive probe for studying the local environment of the fluorine atom and has been used to investigate the binding of fluorocinnamates to enzymes like α-chymotrypsin.

DFT calculations are a standard approach for predicting both 1H and 13C NMR chemical shifts. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental data, such as the detailed 1H and 13C NMR assignments reported for esters like t-amyl 4-fluorocinnamate. A strong correlation between predicted and experimental spectra would validate the computed structure and electronic properties of this compound.

Table 3: Experimental 13C NMR Data for t-Amyl 4-fluorocinnamate

Carbon Atom Position Chemical Shift (δ, ppm) J-Coupling (Hz) Reference
C=O 166.1
C-4 163.7 d, J = 250.6
C-β 142.2
C-1 130.9 d, J = 3.5
C-2, C-6 129.8 d, J = 8.3
C-α 120.0 d, J = 2.2
C-3, C-5 116.0 d, J = 21.9
C(CH3)2 83.1
CH2 33.5
C(C H3)2 25.7
CH3(CH2) 8.3

This table provides experimental NMR data for a structurally similar compound, t-amyl 4-fluorocinnamate, as an example of parameters that computational methods aim to predict. Data is recorded in CDCl3.

Future Research Directions and Emerging Applications

Rational Design of Methyl 4-Fluorocinnamate Derivatives with Enhanced Specificity

The strategic modification of the this compound scaffold is a key area of future research, aiming to develop derivatives with improved efficacy and specificity for various applications. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups and structural changes influence the compound's activity. researchgate.net

For instance, research has shown that for cinnamic acid derivatives, the presence of a hydroxyl or fluoride (B91410) group at the C-4 position of the benzene (B151609) ring, along with an ester group and a double bond in the side chain, are favorable for high nitrification inhibition efficacy. researchgate.netmdpi.com This suggests that further modifications to the this compound structure, such as the introduction of other substituents on the phenyl ring or alterations to the ester group, could lead to even more potent and selective nitrification inhibitors. mdpi.comwisdomlib.org

The synthesis of novel derivatives is central to these efforts. For example, new series of cinnamide-fluorinated derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. acs.orgresearchgate.netnih.gov These studies demonstrate the potential of using this compound as a starting point for developing new therapeutic agents. By systematically altering the chemical structure and assessing the biological activity of the resulting analogs, researchers can identify key structural features required for potent and specific interactions with biological targets. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Cinnamic Acid Derivatives

Structural FeatureImpact on ActivityResearch Finding
C-4 Position Substituent Favorable for nitrification inhibitionA hydroxyl or fluoride group at C-4 enhances inhibitory efficacy. researchgate.netmdpi.com
Side Chain Essential for high inhibitionThe ester group and double bond are crucial for maintaining high inhibition efficacy. researchgate.netmdpi.com
Phenyl Ring Substitution Critical for antiproliferative activitySubstitution on the phenyl ring significantly affects the antiproliferative activity of N-aryl-4-fluorocinnamide derivatives. acs.org
Fluorination Can enhance biological activityReplacing hydrogen with fluorine on the m- and p- positions of the cinnamic acid ring resulted in enhanced antiplasmodial activity in certain series. nih.gov

Identification of Novel Biological Targets and Therapeutic Potential (non-clinical focus)

Beyond its established activities, ongoing research aims to uncover new biological targets for this compound and its derivatives, expanding their potential therapeutic applications in a non-clinical setting. Cinnamic acid and its derivatives have already been explored for a wide range of biological activities, including antioxidant, antimicrobial, and antineoplastic properties. mdpi.com

One promising area is in the development of novel enzyme inhibitors. For example, α-fluorocinnamate derivatives have been synthesized and identified as novel inhibitors of cathepsin S, a cysteine protease implicated in pancreatic cancer. nih.gov These derivatives have shown significant antiproliferative activity against pancreatic cancer cell lines in vitro. nih.gov Further research in this area could lead to the development of new treatments that target specific enzymes involved in disease progression.

Another area of interest is the potential of this compound as a nitrification inhibitor. researchgate.netmdpi.comwisdomlib.org Nitrification in soil can lead to reduced nitrogen fertilizer use efficiency and negative environmental impacts. researchgate.net this compound has demonstrated significant inhibition of nitrification, making it a promising candidate for agricultural applications. researchgate.netmdpi.comwisdomlib.org

The exploration of this compound and its analogs against other biological targets is an active area of research. This includes investigating their potential as antimalarial agents, where fluorinated cinnamic acid derivatives have shown enhanced activity, and as agents targeting various other enzymes and cellular pathways. nih.govmdpi.com

Table 2: Investigated Biological Activities of Cinnamic Acid Derivatives

Biological ActivityTarget/ApplicationKey Findings
Anticancer HepG2 liver cancerous cell lineSynthesized p-fluorocinnamide derivatives showed varying levels of antiproliferative activity. acs.orgresearchgate.netnih.gov
Antiproliferative Pancreatic cancer cellsα-fluorocinnamate derivatives act as potent covalent inhibitors of cathepsin S. nih.gov
Nitrification Inhibition Ammonia-oxidizing bacteriaThis compound exhibits significant inhibition of nitrification. researchgate.netmdpi.comwisdomlib.org
Antiplasmodial Plasmodium falciparumFluorination of the cinnamic acid ring enhanced antiplasmodial activity in some derivatives. nih.gov
Enzyme Inhibition Mitochondrial Pyruvate (B1213749) Carrier (MPC)α-fluorocinnamate showed weak inhibitory activity compared to α-cyanocinnamate, highlighting the importance of the nitrile group for this target. mdpi.comthieme-connect.com

Development of Advanced Analytical Methods for Trace Analysis

The increasing use and environmental presence of fluorinated compounds, including derivatives of this compound, necessitate the development of advanced analytical methods for their detection and quantification at trace levels. qa-group.comanalytik-jena.com These methods are crucial for environmental monitoring, food safety, and understanding the fate and transport of these compounds in various matrices. anr.frintertek.com

Current techniques for analyzing fluorinated pollutants often involve liquid chromatography coupled to mass spectrometry (LC/MS-MS). anr.fr However, there is a growing interest in developing more comprehensive and efficient screening methods. Sum parameter methods, such as the determination of Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF), offer a way to estimate the total amount of organic fluorine in a sample, providing a broader picture of contamination. qa-group.comanalytik-jena.com

Combustion ion chromatography (CIC) is a key technique used in these sum parameter methods. researchgate.net In this process, the sample is combusted to convert organically bound fluorine into fluoride ions, which are then quantified. qa-group.com Other promising techniques include high-resolution–continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) and fluorine NMR spectroscopy. anr.frazom.com Fluorine NMR is a non-destructive method that can be used to identify and quantify fluorinated molecules without extensive sample preparation. anr.fr The development of optimized acquisition sequences and data processing approaches for fluorine NMR aims to enhance its sensitivity and applicability for trace analysis. anr.fr

Table 3: Advanced Analytical Techniques for Fluorinated Compounds

Analytical TechniquePrincipleApplication
Liquid Chromatography-Mass Spectrometry (LC/MS-MS) Separation of compounds by chromatography followed by detection based on mass-to-charge ratio. anr.frTargeted analysis of known fluorinated pollutants in environmental and food samples. anr.fr
Combustion Ion Chromatography (CIC) Combustion of the sample to convert organic fluorine to fluoride ions, which are then quantified by ion chromatography. qa-group.comresearchgate.netDetermination of sum parameters like Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF). researchgate.net
High-Resolution–Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) Detection of total fluorine through the in-situ formation of gallium(I) fluoride (GaF) molecules. azom.comSensitive and rapid detection of total fluorine in wastewater and other environmental samples. azom.com
Fluorine NMR Spectroscopy Utilizes the magnetic properties of the fluorine nucleus to identify and quantify fluorinated molecules. anr.frNon-destructive analysis of fluorinated compounds in their native state, with potential for identifying unknown pollutants. anr.fr

Role in Materials Science and Polymer Chemistry

The unique properties imparted by the fluorine atom make this compound and its derivatives interesting candidates for applications in materials science and polymer chemistry. cymitquimica.comthieme-connect.com The incorporation of fluorine into polymers can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net

One area of exploration is the use of fluorinated cinnamates in the development of photoaligning polymers for liquid crystal displays (LCDs). Polyvinyl-fluoro-cinnamate (PVCN-F) has been studied for its photoalignment properties, where exposure to polarized UV light can induce a specific orientation of liquid crystal molecules. researchgate.net Research has shown that both photodimerization of the cinnamate (B1238496) moieties and their trans-cis isomerization contribute to this effect. researchgate.net

Furthermore, the reactivity of the double bond in the cinnamate structure allows for polymerization, opening up possibilities for creating novel polymers with tailored properties. psu.edulsu.edu The development of healable polymers based on reversible 'click' chemistry, such as the Diels-Alder reaction, is an active area of research. rsc.org While not specifically demonstrated with this compound, the general principles could be applicable, leading to the creation of smart materials with self-healing capabilities.

The synthesis of fluorinated polymers is a growing field, driven by the demand for advanced materials in various industries. thieme-connect.com The ability to precisely incorporate fluorine-containing monomers like this compound into polymer chains could lead to the development of new materials with enhanced performance characteristics for a range of applications, from coatings and films to advanced electronic components.

Q & A

Q. What are the standard synthetic protocols for preparing methyl 4-fluorocinnamate, and how can its purity be validated?

this compound is typically synthesized via Fischer esterification , where 4-fluorocinnamic acid is refluxed with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

  • Reaction optimization : Adjusting molar ratios (e.g., 1:5 molar ratio of acid to methanol) and reflux duration (6–12 hours) to maximize yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
  • Validation :
    • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with literature values (e.g., δ 7.7–7.8 ppm for aromatic protons and δ 166 ppm for the ester carbonyl ).
    • Melting point analysis : Confirm consistency with reported values (if available).
    • HPLC : Assess purity (>95% by area under the curve).

Q. Which analytical techniques are critical for characterizing this compound, and how should discrepancies in spectral data be resolved?

Essential techniques include:

  • NMR spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, COSY) to resolve overlapping signals.
  • IR spectroscopy : Confirm ester C=O stretch (~1710 cm1^{-1}) and aromatic C-F vibrations (~1220 cm1^{-1}).
  • Mass spectrometry (MS) : Verify molecular ion ([M+H]+^+ at m/z 181.1).
  • X-ray crystallography (if crystalline): Resolve structural ambiguities .
    For discrepancies:
    • Cross-reference data with SciFinder or Reaxys to validate against prior studies .
    • Replicate experiments in triplicate to rule out instrumentation errors .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in bioactivity studies?

Methodological approaches include:

  • Synthetic modulation : Introduce substituents (e.g., halogens, methoxy groups) at varying positions on the cinnamate core .
  • Bioassay design : Test derivatives against target enzymes (e.g., tyrosinase) or cancer cell lines (e.g., MCF-7), using dose-response curves (IC50_{50} values).
  • Computational modeling : Perform DFT calculations or molecular docking to correlate electronic properties (e.g., Hammett constants) with activity .
  • Data normalization : Use positive controls (e.g., kojic acid for tyrosinase inhibition) to benchmark results .

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent bioactivity or spectral results?

  • Error source analysis :
    • Methodological : Check reaction conditions (e.g., solvent purity, catalyst loading) .
    • Instrumentation : Calibrate NMR spectrometers using TMS or internal standards .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of outliers .
  • Collaborative verification : Share raw data (e.g., via Chemotion ELN ) for peer validation .

Q. How should researchers manage and standardize data for this compound studies to ensure reproducibility?

  • Data formatting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
    • Store spectral data in open formats (e.g., JCAMP-DX for NMR) .
    • Upload datasets to repositories like RADAR4Chem or nmrXiv .
  • Metadata inclusion : Document experimental parameters (e.g., solvent, temperature) and instrument settings (e.g., NMR frequency) .
  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time data tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.